molecular formula C14H15BrN4O2 B2805450 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine CAS No. 2380069-26-9

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine

Cat. No.: B2805450
CAS No.: 2380069-26-9
M. Wt: 351.204
InChI Key: LRLOEXHOFPESIK-UHFFFAOYSA-N
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Description

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine is a synthetic organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a methoxypyrimidine group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via nucleophilic substitution reactions, often using bromopyridine derivatives and suitable leaving groups.

    Attachment of the Methoxypyrimidine Group: The final step involves coupling the methoxypyrimidine group to the pyrrolidine-bromopyridine intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dehalogenated or reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide
  • 2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-methoxypyrimidine
  • 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine

Uniqueness

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-4-methoxypyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromopyridine and methoxypyrimidine groups allows for versatile chemical modifications and potential interactions with various biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering opportunities for the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2/c1-20-13-3-6-17-14(18-13)19-7-4-10(9-19)21-12-2-5-16-8-11(12)15/h2-3,5-6,8,10H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLOEXHOFPESIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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